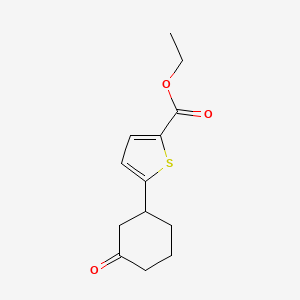

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Description

BenchChem offers high-quality Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3S/c1-2-16-13(15)12-7-6-11(17-12)9-4-3-5-10(14)8-9/h6-7,9H,2-5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZKYIXHVSIWLAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(S1)C2CCCC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641821 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

909421-70-1 | |

| Record name | Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=909421-70-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-(3-oxocyclohexyl)thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pharmacophore properties of 3-oxocyclohexyl thiophene derivatives

An In-Depth Technical Guide to the Pharmacophore Properties of 3-Oxocyclohexyl Thiophene Derivatives

Abstract

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a privileged pharmacophore due to its versatile physicochemical properties and presence in numerous FDA-approved drugs.[1][2] When coupled with a 3-oxocyclohexyl moiety, a novel chemical space with significant therapeutic potential is unlocked. This guide provides an in-depth technical exploration of the putative pharmacophore properties of 3-oxocyclohexyl thiophene derivatives. As this specific scaffold is an emerging area of research, we will construct a hypothetical pharmacophore model based on established principles of thiophene and cyclic ketone bioactivity.[3][4] Subsequently, we will detail the rigorous computational and experimental workflows required to validate and refine this model, offering a practical roadmap for researchers and drug development professionals.

Introduction: The Rationale for a Privileged Scaffold Combination

Thiophene and its derivatives are integral to a wide spectrum of therapeutic agents, demonstrating activities that span from anticancer and kinase inhibition to antimicrobial and anti-inflammatory effects.[5][6] The sulfur atom in the thiophene ring enhances drug-receptor interactions through potential hydrogen bonding and its electron-rich nature contributes to favorable binding characteristics.[2]

The inclusion of a cyclic ketone, specifically a 3-oxocyclohexyl group, introduces key pharmacophoric features. The ketone's carbonyl group can act as a hydrogen bond acceptor, a critical interaction for binding to many biological targets, particularly protein kinases.[7][8] The cyclohexyl ring itself provides a hydrophobic scaffold that can occupy hydrophobic pockets within a receptor's binding site, contributing to binding affinity and selectivity.

This guide will first propose a generalized pharmacophore model for 3-oxocyclohexyl thiophene derivatives and then provide comprehensive, self-validating protocols for its computational and experimental validation.

A Proposed Pharmacophore Model for 3-Oxocyclohexyl Thiophene Derivatives

Based on the known structure-activity relationships of thiophene-containing kinase inhibitors and other biologically active molecules, we can hypothesize a pharmacophore model for this class of compounds.[1][3] This model serves as a foundational hypothesis for guiding the design of new derivatives and for initiating a drug discovery campaign.

The proposed essential features include:

-

One Hydrogen Bond Acceptor (HBA): This is a critical feature, primarily represented by the oxygen atom of the 3-oxocyclohexyl moiety's carbonyl group. This feature is crucial for interactions with hinge regions of kinases and other targets that have hydrogen bond donor residues.

-

One Aromatic/Ring Feature (AR): The thiophene ring itself serves as an aromatic and hydrophobic feature, capable of engaging in π-π stacking or hydrophobic interactions with the target protein.

-

One Hydrophobic Group (HY): The cyclohexyl ring provides a distinct hydrophobic region, which can be essential for anchoring the molecule in a non-polar pocket of the binding site.

-

One or more Hydrogen Bond Donors/Acceptors (HBD/HBA) on the Thiophene Ring: Substituents on the thiophene ring, often an amino group at the 2-position, can provide additional hydrogen bond donor or acceptor capabilities, further stabilizing the ligand-receptor complex. This is a common feature in many biologically active thiophenes, such as those derived from the Gewald synthesis.[9][10]

Caption: A generalized pharmacophore model for 3-oxocyclohexyl thiophene derivatives.

Computational Workflow for Pharmacophore Model Development and Validation

A robust computational approach is the first step in validating and refining the proposed pharmacophore model.[11][12] This workflow is designed to be a self-validating system, incorporating checks and balances to ensure the generated model is predictive and reliable.

Caption: A systematic experimental workflow for validating the pharmacophore model.

Detailed Protocol for Experimental Workflow:

-

Design and Synthesis of a Focused Library:

-

Objective: To synthesize a set of compounds that systematically probe the importance of each feature in the pharmacophore model.

-

Procedure:

-

Systematic Modification: Design analogs where each proposed pharmacophoric feature is altered or removed. For example:

-

To test the HBA: reduce the ketone to an alcohol or remove it entirely.

-

To test the HY: use different ring sizes (e.g., cyclopentyl, cycloheptyl) or open-chain analogs.

-

To test the AR: replace the thiophene with other aromatic or non-aromatic rings.

-

To test the HBD/HBA on the thiophene: modify or remove the substituent.

-

-

Synthesis via Gewald Reaction: A common and efficient method for synthesizing 2-aminothiophenes, particularly those with a fused cyclohexyl ring (tetrahydrobenzo[b]thiophenes), is the Gewald reaction. [9][10][13]This one-pot, multi-component reaction combines a cyclic ketone (like cyclohexanone), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate), and elemental sulfur in the presence of a base. [13][14]

-

-

-

Biological Evaluation:

-

Objective: To determine the biological activity of the synthesized compounds and establish a structure-activity relationship (SAR).

-

Procedure:

-

Primary Assay: Screen all synthesized compounds at a single high concentration (e.g., 10 µM) in a relevant biological assay (e.g., a kinase inhibition assay for anticancer targets, or a bacterial growth inhibition assay for antimicrobial targets).

-

Dose-Response Curves: For compounds that show significant activity in the primary screen, perform dose-response experiments to determine their potency (IC50 or EC50 values).

-

-

-

SAR Analysis and Model Refinement:

-

Objective: To correlate the experimental data with the pharmacophore model and refine the hypothesis.

-

Causality: If the removal or modification of a specific pharmacophoric feature leads to a significant loss of activity, it validates the importance of that feature in the model. Conversely, if modifications lead to increased potency, this information can be used to refine the model for the next round of lead optimization.

-

Quantitative Data and Structure-Activity Relationship (SAR)

The following table presents hypothetical data for a focused library of 3-oxocyclohexyl thiophene derivatives designed to test our proposed pharmacophore model, illustrating how SAR data is generated and interpreted.

| Compound ID | R1 (on Thiophene) | R2 (Cyclohexyl Modification) | Biological Activity (IC50, µM) | SAR Interpretation |

| 1 (Lead) | -NH2 | =O | 0.5 | Baseline activity with all key features present. |

| 2 | -H | =O | > 50 | Removal of the -NH2 (HBD) group drastically reduces activity, confirming its importance. |

| 3 | -NH2 | -OH (axial) | 5.2 | Reduction of the ketone (HBA) to an alcohol significantly decreases potency. |

| 4 | -NH2 | -OH (equatorial) | 8.9 | Stereochemistry of the hydroxyl group impacts activity, suggesting a specific orientation for the H-bond is required. |

| 5 | -NH2 | Methylene (-CH2-) | > 100 | Complete removal of the HBA feature abolishes activity. |

| 6 (Phenyl) | -NH-Ph | =O | 1.2 | Replacing the amino group with a larger, more hydrophobic group is tolerated, suggesting a larger pocket. |

Conclusion

The 3-oxocyclohexyl thiophene scaffold represents a promising area for the discovery of novel therapeutic agents. While direct research on this specific class of compounds is emerging, a robust pharmacophore model can be hypothesized based on the well-established roles of its constituent moieties in medicinal chemistry. This guide has proposed such a model and, more importantly, has provided detailed, self-validating computational and experimental workflows for its validation and refinement. By following these protocols, researchers can systematically explore the chemical space of 3-oxocyclohexyl thiophene derivatives, elucidate their structure-activity relationships, and ultimately accelerate the identification of potent and selective lead compounds for drug development.

References

- Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). [Source 1, 4]

- Synthesis, anticancer activity and structure-activity relationship of some anticancer agents based on Cyclopenta (b) thiophene s. [Source 2]

- A Mini Review on Thiophene-based deriv

- A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). [Source 5]

- A green chemistry approach to gewald reaction. [Source 6]

- Drug Design by Pharmacophore and Virtual Screening Approach. (2022). [Source 7]

- Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Valid

- Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors. [Source 9]

- 2 Pharmacophore modeling, its applications, and experimental validation...

- Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegener

- Cyclic-ketoximes as ER beta-selective agonists. [Source 12]

- Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. (2022). [Source 13]

- Pharmacophore Modeling in Computational Drug Design: A Critical Review. (2025). [Source 14]

- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Source 15]

- The Gewald Synthesis: A Versatile Route to Medicinally Important Aminothiophenes. [Source 16]

- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2021). [Source 17]

- QSAR-guided pharmacophore modeling and subsequent virtual screening identify novel TYK2 inhibitor. (2019). [Source 18]

- Gewald reaction - Wikipedia. [Source 19]

- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Source 20]

- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate)

- Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders. [Source 22]

- Metabolic and Signaling Roles of Ketone Bodies in Health and Disease. [Source 23]

- Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling. [Source 24]

- Direct β-functionalization of cyclic ketones with aryl ketones via the merger of photoredox and organoc

Sources

- 1. Ligand-based pharmacophore modeling, atom-based 3D-QSAR and molecular docking studies on substituted thiazoles and thiophenes as polo-like kinase 1 (Plk1) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cyclic-ketoximes as ER beta-selective agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Frontiers | Activation of G protein-coupled receptors by ketone bodies: Clinical implication of the ketogenic diet in metabolic disorders [frontiersin.org]

- 8. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Drug Design by Pharmacophore and Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ijarsct.co.in [ijarsct.co.in]

- 13. Gewald reaction - Wikipedia [en.wikipedia.org]

- 14. d-nb.info [d-nb.info]

Thiophene-Based Heterocyclic Scaffolds: A Cornerstone in Modern Medicinal Chemistry

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The thiophene nucleus, a five-membered sulfur-containing heterocycle, stands as a privileged scaffold in medicinal chemistry, celebrated for its vast biological attributes and structural versatility.[1] Its significance is underscored by its presence in numerous FDA-approved drugs spanning a wide array of therapeutic classes, including anticancer, anti-inflammatory, antimicrobial, and cardiovascular agents.[1][2][3] This is largely due to its unique physicochemical properties and its ability to act as a bioisostere for the benzene ring, which allows it to modulate drug-receptor interactions, solubility, and metabolic profiles.[4][5] This guide provides a comprehensive exploration of the thiophene scaffold, from fundamental synthetic strategies to its application in drug design and development. We will delve into the causality behind key synthetic methodologies, analyze structure-activity relationships (SAR), and present detailed protocols and mechanistic diagrams to equip researchers and drug development professionals with field-proven insights for harnessing the full potential of this remarkable heterocycle.

The Thiophene Nucleus: Physicochemical Properties and Bioisosteric Significance

Thiophene (C₄H₄S) is an aromatic heterocycle whose structure is analogous to benzene and pyrrole.[4][6] The sulfur atom's lone pair of electrons participates in the π-electron system, conferring aromatic stability and making the ring more electron-rich and reactive towards electrophilic substitution than benzene.[1] This heightened reactivity allows for diverse functionalization, which is a key reason for its prevalence in drug discovery.

One of the most critical roles of the thiophene ring in medicinal chemistry is its function as a bioisostere of the phenyl group.[5] The similar size, planarity, and aromaticity allow for the substitution of a benzene ring with a thiophene ring in a drug molecule, often with significant and beneficial consequences. This substitution can:

-

Alter Metabolic Pathways: The presence of the sulfur heteroatom introduces a new site for metabolism, potentially diverting it from other, more toxic pathways or improving the pharmacokinetic profile.

-

Enhance Receptor Binding: The sulfur atom can act as a hydrogen bond acceptor, introducing new, favorable interactions with the biological target that may not be possible with a benzene ring.

-

Improve Physicochemical Properties: Modulating properties like solubility and lipophilicity (LogP) is crucial for optimizing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

These subtle yet powerful modifications make thiophene a vital tool for lead optimization and the fine-tuning of pharmacological activity.

Core Synthetic Strategies for Thiophene Scaffolds

The construction of the thiophene ring is a well-established field with several robust and versatile named reactions. The choice of method is dictated by the desired substitution pattern on the final product, as each synthesis offers a unique regiochemical outcome.

Gewald Aminothiophene Synthesis

The Gewald reaction is the preeminent method for synthesizing polysubstituted 2-aminothiophenes, which are crucial building blocks for many fused heterocyclic systems and pharmaceutical agents.[7][8] The reaction is a one-pot multicomponent condensation involving a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[7][9]

The causality of this reaction lies in its sequential nature. It begins with a Knoevenagel condensation to form a stable α,β-unsaturated nitrile intermediate.[10] The subsequent addition of sulfur is the key ring-forming step, followed by cyclization and tautomerization to yield the aromatic 2-aminothiophene.[7] The use of microwave irradiation has been shown to significantly improve reaction times and yields, making it a preferred modern approach.[7]

-

Reactant Preparation: In a 10 mL microwave reactor vial, combine the ketone (1.0 mmol), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate, 1.0 mmol), and elemental sulfur (1.1 mmol, 35 mg).

-

Solvent and Catalyst Addition: Add 3 mL of ethanol and a catalytic amount of a suitable base, such as morpholine or diethylamine (0.2 mmol).

-

Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 100-120°C for 10-30 minutes. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling the reaction vessel to room temperature, the solvent is removed under reduced pressure.

-

Purification: The resulting crude solid is triturated with cold ethanol, filtered, and washed to yield the pure 2-aminothiophene product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Caption: Workflow for the Gewald aminothiophene synthesis.

Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a classic and straightforward method for preparing substituted thiophenes from 1,4-dicarbonyl compounds.[11] The key to this transformation is the use of a sulfurizing agent, which both introduces the sulfur atom and acts as a dehydrating agent to drive the final aromatization step.[11][12]

Historically, phosphorus pentasulfide (P₄S₁₀) was the reagent of choice. However, modern protocols often favor Lawesson's reagent, which is more soluble and often gives cleaner reactions under milder conditions. The mechanism involves the thionation of one or both carbonyls, followed by tautomerization and an intramolecular cyclization, and finally dehydration to form the stable aromatic ring.[12][13]

This protocol is adapted from the efficient procedure developed by Minetto, Taddei, and co-workers.[12]

-

Reaction Setup: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine the 1,4-diketone (0.5 mmol) and Lawesson's Reagent (0.6 mmol, 243 mg).

-

Solvent Addition: Add 5 mL of toluene.

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vial in the microwave synthesizer and irradiate the mixture at 150°C for 10-20 minutes. Monitor the reaction progress by TLC.[12]

-

Work-up: After cooling, concentrate the reaction mixture under reduced pressure to remove the toluene.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure substituted thiophene.[12]

Caption: Reaction pathway for the Paal-Knorr thiophene synthesis.

Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis is a highly valuable method for generating 3-hydroxy-2-thiophenecarboxylic acid derivatives.[14] It proceeds via the base-catalyzed reaction of thioglycolic acid derivatives with α,β-acetylenic esters.[14][15] The mechanism involves a sequence of Michael additions to form a thioacetal, followed by an intramolecular Dieckmann condensation to forge the ring.[6][15] The final product is achieved after elimination and tautomerization, driven by the stability of the resulting aromatic system.[15] This synthesis is particularly useful for creating electron-rich thiophenes that can be further functionalized.[15] For instance, Scott utilized this approach to synthesize a p38 kinase inhibitor.[14]

Thiophene in Drug Design: Structure-Activity Relationship (SAR) Insights

The biological activity of thiophene derivatives is profoundly influenced by the nature and position of substituents on the ring.[16][17] Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.

-

Anticancer Activity: Thiophene analogs can interact with a wide range of cancer-specific targets, including various kinases, topoisomerase, and tubulin.[16][17][18] The SAR often depends on the specific target. For example, in the development of kinase inhibitors, specific substitutions on the thiophene ring are designed to occupy hydrophobic pockets or form key hydrogen bonds within the ATP-binding site of the enzyme.[16] Fused systems, such as thieno[3,2-d]pyrimidines, have shown potent activity as dual EGFR/VEGFR inhibitors.[16]

-

Anti-inflammatory Activity: Many thiophene-based anti-inflammatory agents function by inhibiting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.[19][20] SAR studies have revealed that the presence of acidic moieties (like carboxylic acids), amides, and specific alkyl or alkoxy groups are crucial for activity.[19] These groups often mimic the arachidonic acid substrate, allowing the drug to bind to the active site of the enzyme.

-

Antimicrobial Activity: The antimicrobial profile of thiophene derivatives can be tuned by their substitution patterns. Preliminary SAR analysis suggests that introducing appropriate substituents at the C5 position of the thiophene ring can enhance antibacterial activity.[21] Fusing the thiophene ring with other heterocyclic systems like pyrazole, triazole, or pyrimidine has also proven to be a successful strategy for developing potent antimicrobial agents.[22]

Therapeutic Applications of Thiophene-Based Drugs

The versatility of the thiophene scaffold is reflected in the broad spectrum of its therapeutic applications.[3][4][23] Thiophene-containing molecules have been successfully developed into drugs for treating a multitude of diseases.[24][25]

| Therapeutic Area | Mechanism of Action / Target |

| Anticancer | Kinase inhibition, Topoisomerase inhibition, Tubulin interaction, Apoptosis induction[17][26] |

| Anti-inflammatory | Cyclooxygenase (COX) and Lipoxygenase (LOX) inhibition[19][27] |

| Antimicrobial | Inhibition of essential bacterial enzymes, membrane permeabilization[22][28] |

| Antiviral | Inhibition of viral enzymes (e.g., HIV-1 protease)[24] |

| CNS Disorders | Receptor antagonism (e.g., serotonin, muscarinic)[4][5] |

| Cardiovascular | Anticoagulation (Factor Xa inhibition), Antiplatelet (P2Y₁₂ receptor antagonism)[4] |

Table 1: Selected FDA-Approved Drugs Featuring a Thiophene Scaffold

| Drug Name | Therapeutic Class | Brief Structural Note |

| Olanzapine | Atypical Antipsychotic | Features a thieno[2,3-b][6][14]benzodiazepine core. |

| Clopidogrel | Antiplatelet | A thieno[3,2-c]pyridine derivative, it's a prodrug. |

| Prasugrel | Antiplatelet | Also a thieno[3,2-c]pyridine derivative with a different activation profile. |

| Rivaroxaban | Anticoagulant | Contains a central oxazolidinone ring with a morpholinone and a chlorothiophene moiety.[4] |

| Tiotropium | Anticholinergic (COPD) | A quaternary ammonium compound featuring two thiophene rings.[4] |

| Duloxetine | SNRI (Antidepressant) | Contains a naphthyl ether linked to a thiophene ring. |

| Sertaconazole | Antifungal | An imidazole derivative containing a benzothiophene moiety.[23] |

| Dorzolamide | Carbonic Anhydrase Inhibitor | A sulfonamide based on a thieno[2,3-b]thiopyran core, used for glaucoma.[23] |

Future Perspectives and Challenges

The thiophene scaffold continues to be a fertile ground for drug discovery.[16] Future research will likely focus on several key areas:

-

Novel Scaffolds: Exploration of new, complex, and fused thiophene-based heterocyclic systems to target novel biological space.

-

Targeted Therapies: Designing highly selective thiophene derivatives for specific enzyme isoforms or receptor subtypes to minimize off-target effects and improve safety profiles.[29]

-

Drug Resistance: Developing thiophene-based antimicrobials that can overcome existing resistance mechanisms in pathogenic bacteria and fungi.[28]

Despite the successes, challenges remain. The synthesis of complex, multi-substituted thiophenes can be non-trivial, requiring multi-step procedures. Furthermore, as with any aromatic scaffold, potential metabolic liabilities, such as the formation of reactive epoxide intermediates, must be carefully evaluated during the drug development process.

References

-

Fiesselmann thiophene synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Gewald reaction. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Paal-Knorr Thiophene Synthesis. (n.d.). WBM.io. Retrieved February 22, 2026, from [Link]

-

A Mini Review on Thiophene-based derivatives as anticancer agents. (n.d.). K.T.H.M. College. Retrieved February 22, 2026, from [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. Retrieved from [Link]

-

Synthesis, Reactions and Medicinal Uses of Thiophene. (n.d.). Pharmaguideline. Retrieved February 22, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Publishing. Retrieved February 22, 2026, from [Link]

-

Fiesselmann thiophene synthesis. (n.d.). Grokipedia. Retrieved February 22, 2026, from [Link]

-

First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. (2010). Molecules, 15(7), 4664-4672. [Link]

-

Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2022). RSC Advances, 12(42), 27367-27393. [Link]

-

Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents. (2013). Molecules, 18(10), 12793-12813. [Link]

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. (2020). The Journal of Organic Chemistry, 85(14), 8966-8975. [Link]

-

Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. (2020). ChemRxiv. Retrieved from [Link]

-

Fiesselmann thiophene synthesis | Request PDF. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Antimicrobial Activity of Some Novel Armed Thiophene Derivatives and Petra/Osiris/Molinspiration (POM) Analyses. (2016). Molecules, 21(2), 221. [Link]

-

Paal-Knorr Thiophene Synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Thiophene-based derivatives as anticancer agents: An overview on decade's work. (2020). Bioorganic Chemistry, 102, 104058. [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). ResearchGate. Retrieved from [Link]

-

A Review on Anticancer Activities of Thiophene and Its Analogs. (2020). Anti-Cancer Agents in Medicinal Chemistry, 20(14), 1670-1688. [Link]

-

Structure-Activity Relationships of Thiophene Derivatives of Biological Interest. (2007). Sulfur reports, 28(1), 1-59. [Link]

-

Thiophene: Synthesis and Medicinal Uses. (n.d.). Scribd. Retrieved February 22, 2026, from [Link]

-

Biological Activities of Thiophenes. (2024). Encyclopedia MDPI. Retrieved February 22, 2026, from [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). RSC Medicinal Chemistry. [Link]

-

The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (2025). Cognizance Journal of Multidisciplinary Studies, 5(1), 267-273. [Link]

-

Therapeutic importance of synthetic thiophene. (2014). Journal of Chemical and Pharmaceutical Research, 6(1), 173-180. [Link]

-

Biological Diversity of Thiophene: A Review. (2012). Journal of Advanced Scientific Research, 3(3), 03-10. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4337. [Link]

-

Therapeutic Potential of Thiophene Compounds: A Mini-Review. (2022). ResearchGate. Retrieved from [Link]

-

Scheme 6. Mechanism of Fiesselmann thiophene synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4337. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2024). Frontiers in Microbiology, 15. [Link]

-

Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. (2022). Molecules, 27(4), 1386. [Link]

-

Quantitative Structure–Activity Relationship Analysis of Thiophene Derivatives to Explore the Structural Requirements for c-Jun NH2-Terminal Kinase 1 Inhibitory Activity. (2019). Journal of Reports in Pharmaceutical Sciences, 8(1), 115. [Link]

-

Hinsberg Thiophene Synthesis. (n.d.). ideXlab. Retrieved February 22, 2026, from [Link]

-

Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. (2024). Polycyclic Aromatic Compounds. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4337. [Link]

-

Thiophene ppt 1. (2018). Slideshare. Retrieved from [Link]

-

Hinsberg synthesis. (n.d.). ResearchGate. Retrieved February 22, 2026, from [Link]

-

The Mechanism of the Hinsberg Thiophene Ring Synthesis. (1965). Journal of the American Chemical Society, 87(8), 1785-1788. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. cognizancejournal.com [cognizancejournal.com]

- 5. sciensage.info [sciensage.info]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Gewald reaction - Wikipedia [en.wikipedia.org]

- 8. First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]

- 14. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]

- 15. grokipedia.com [grokipedia.com]

- 16. kthmcollege.ac.in [kthmcollege.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. Synthesis and Structure-Activity Relationship of Some New Thiophene-Based Heterocycles as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Biological Activities of Thiophenes | Encyclopedia MDPI [encyclopedia.pub]

- 25. mdpi.com [mdpi.com]

- 26. benthamdirect.com [benthamdirect.com]

- 27. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 29. ovid.com [ovid.com]

Methodological & Application

Synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate via Suzuki coupling

Application Note: Precision Synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate

Executive Summary

This application note details a robust, two-step protocol for the synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate . This scaffold is a critical intermediate in the development of kinase inhibitors and metabolically stable drug candidates.

The synthesis addresses a specific chemoselective challenge: installing a saturated cyclohexanone ring onto a heteroaromatic thiophene core. Direct coupling to form sp²-sp³ bonds with secondary alkyl halides is often plagued by

Retrosynthetic Analysis & Strategy

The strategic disconnection relies on forming the C(thiophene)-C(cyclohexyl) bond. We bypass the unstable 3-oxocyclohexylboronic acid by using its unsaturated surrogate, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one .

-

Step 1 (C-C Bond Formation): Palladium-catalyzed cross-coupling of ethyl 5-bromothiophene-2-carboxylate with the enone boronate.

-

Step 2 (Saturation): Catalytic hydrogenation of the resulting enone double bond. Critical Control Point: The thiophene sulfur can poison hydrogenation catalysts; conditions are optimized to mitigate this while preventing over-reduction of the ketone or the thiophene ring.

Figure 1: Retrosynthetic strategy utilizing an enone intermediate to bypass sp³-coupling limitations.

Experimental Protocols

Protocol A: Suzuki-Miyaura Coupling

Objective: Synthesis of Ethyl 5-(3-oxocyclohex-1-enyl)-2-thiophenecarboxylate.

| Parameter | Specification | Rationale |

| Catalyst | Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%) | Bidentate ligand (dppf) prevents rapid protodeboronation of the enone boronate better than Pd(PPh₃)₄. |

| Base | K₂CO₃ (2.0 equiv) | Mild enough to prevent aldol polymerization of the enone product; strong enough for transmetallation. |

| Solvent | 1,4-Dioxane / Water (4:1) | High solubility for organic reactants and inorganic base; promotes rapid reaction rates at 80°C. |

Step-by-Step Procedure:

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine:

-

Ethyl 5-bromothiophene-2-carboxylate (1.0 equiv, 5.0 mmol, 1.17 g)

-

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (1.2 equiv, 6.0 mmol, 1.33 g)

-

K₂CO₃ (2.0 equiv, 10.0 mmol, 1.38 g)

-

-

Solvent Addition: Add 1,4-Dioxane (20 mL) and degassed Water (5 mL).

-

Degassing: Sparge the mixture with Argon or Nitrogen for 10 minutes. Note: Oxygen removal is critical to prevent homocoupling and catalyst deactivation.

-

Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 0.25 mmol, 204 mg).

-

Reaction: Heat the mixture to 80°C under an inert atmosphere for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS for the disappearance of the bromide.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with Water (2 x 30 mL) and Brine (30 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the residue via flash column chromatography (SiO₂, Gradient: 0-30% EtOAc in Hexanes).

-

Expected Yield: 75–85%

-

Appearance: Yellowish solid or oil.

-

Protocol B: Chemoselective Hydrogenation

Objective: Selective reduction of the alkene to the alkane without reducing the ketone or the thiophene ring.

Technical Insight: Thiophene sulfur acts as a catalyst poison, slowing down Pd/C. Standard loadings (1-5%) may stall. We use a higher loading (10-20 wt%) and mild pressure to drive the reaction without reducing the aromatic ring.

Step-by-Step Procedure:

-

Setup: Dissolve the enone intermediate (1.0 equiv, ~3.5 mmol) in Ethyl Acetate (30 mL). Note: Avoid MeOH if acetal formation is a risk, though MeOH often accelerates hydrogenation.

-

Catalyst: Add 10% Pd/C (50 wt% water wet). Use 20 wt% loading relative to the substrate mass (e.g., if using 1 g of substrate, use 200 mg of catalyst).

-

Hydrogenation: Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a Hydrogen balloon (1 atm).

-

Reaction: Stir vigorously at Room Temperature for 16–24 hours.

-

Monitoring: Check LCMS every 4 hours. Look for Mass [M+2H]. If the reaction stalls, refresh the hydrogen balloon.

-

Troubleshooting: If no conversion is observed after 6 hours, warm to 40°C. Do not exceed 50°C to avoid reducing the thiophene.

-

-

Workup: Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad thoroughly with Ethyl Acetate.

-

Safety: Do not let the Pd/C filter cake dry out completely in air (pyrophoric risk). Keep wet with solvent.

-

-

Isolation: Concentrate the filtrate. The product is usually pure enough for the next step. If necessary, purify via a short silica plug.

Process Visualization

Figure 2: Operational workflow for the two-step synthesis.

Quality Control & Troubleshooting

| Issue | Diagnostic | Root Cause | Solution |

| Stalled Coupling | SM Bromide remains on TLC | Oxygen poisoning or inactive catalyst | Degas solvents thoroughly; ensure Pd(dppf)Cl₂ is fresh (red/orange color, not black). |

| Protodeboronation | "Cyclohexenone" detected in MS | Hydrolysis of boronate before coupling | Switch to anhydrous conditions (Dioxane/DMF) with Cs₂CO₃ or reduce water ratio. |

| Stalled Hydrogenation | Enone remains | Thiophene poisoning of Pd surface | Increase catalyst loading to 30 wt%; try Pearlman’s Catalyst (Pd(OH)₂/C). |

| Over-reduction | Alcohol product (M+4) | Reaction time too long | Monitor strictly; stop reaction immediately upon disappearance of alkene. |

Analytical Data Expectations:

-

¹H NMR (CDCl₃):

-

Product: Look for the disappearance of the alkene proton signal (typically ~6.0-6.5 ppm in the enone).

-

Thiophene:[1][2][3][4] Two doublets (or d,d) in the aromatic region (~6.8–7.8 ppm).

-

Ethyl Ester: Quartet (~4.3 ppm) and Triplet (~1.3 ppm).

-

Cyclohexyl:[5][6] Multiplets in the 1.5–3.0 ppm range; distinct lack of vinyl protons.

-

References

-

Suzuki-Miyaura Coupling on Thiophenes

- Title: Arylation of halogenated thiophene carboxyl

- Source: Arabian Journal of Chemistry.

-

URL:[Link]

- Enone Boronate Reagent Info: Title: 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-2-en-1-one (Product Page). Source: TCI Chemicals.

-

Hydrogenation in the Presence of Thiophenes

- Title: Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide (Mechanism of sulfur poisoning/selectivity).

- Source: Organic Letters (via Organic-Chemistry.org).

-

URL:[Link]

-

General Review of Cyclohexenone Synthesis

Sources

- 1. 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. [4 + 2] Cycloaddition of thiophene S-monoxides to activated methylenecyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. d-nb.info [d-nb.info]

- 4. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleophilic substitution reactions of sulfur-substituted cyclohexanone acetals: an analysis of the factors controlling stereoselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ing.unsa.edu.ar [ing.unsa.edu.ar]

- 7. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 8. Cyclohexenone synthesis [organic-chemistry.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

Application Notes & Protocols: Synthesis of Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate via the Gewald Reaction

Abstract

This document provides a comprehensive guide for the synthesis of ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate, a polysubstituted thiophene derivative of interest in medicinal chemistry and materials science. The protocol leverages the Gewald multicomponent reaction, a robust and efficient method for the one-pot synthesis of 2-aminothiophenes.[1][2][3] This guide details the reaction mechanism, a step-by-step experimental protocol, purification techniques, and critical scientific insights to ensure successful and reproducible synthesis. It is intended for researchers, chemists, and professionals in drug development and chemical synthesis.

Introduction and Scientific Background

The Gewald reaction, first reported by Karl Gewald in 1966, is a cornerstone of heterocyclic chemistry.[4] It is a one-pot, three-component reaction (G-3CR) that combines a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or other active methylene nitrile), and elemental sulfur in the presence of a basic catalyst to form a highly substituted 2-aminothiophene.[1][2][4] The operational simplicity, mild reaction conditions, and broad substrate scope have made the Gewald reaction a favored method for generating diverse thiophene libraries for drug discovery and materials research.[5][6]

The target molecule, ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate, is synthesized via a two-stage process beginning with a classic Gewald reaction to form an intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is then modified. The initial Gewald reaction utilizes cyclohexanone, ethyl cyanoacetate, and elemental sulfur.

Reaction Mechanism: The mechanism of the Gewald reaction is well-studied and proceeds through several key stages.[6][7][8]

-

Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (cyclohexanone) and the active methylene compound (ethyl cyanoacetate).[4][8][9] This forms a stable α,β-unsaturated cyanoester intermediate.

-

Sulfur Addition (Thiolation): Elemental sulfur (typically S8) adds to the α-carbon of the Knoevenagel adduct. The exact mechanism of sulfur activation and addition is complex, but it results in a thiolated intermediate.[7][8]

-

Ring Closure: The newly formed sulfur nucleophile attacks the nitrile group intramolecularly, leading to the formation of a five-membered thiophene ring.[4][9]

-

Tautomerization: A final prototropic shift results in the stable, aromatic 2-aminothiophene product.[4][9]

The final conversion to the target 3-oxocyclohexyl moiety requires subsequent chemical modification of the initial tetrahydrobenzothiophene product, which is outside the scope of the primary Gewald reaction but is a necessary consideration for the overall synthetic strategy. This guide focuses on the critical Gewald reaction step.

Experimental Protocol: Synthesis of the Thiophene Core

This protocol details the synthesis of the key intermediate, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, which is the direct product of the Gewald reaction.

Reagents and Materials

| Reagent | Formula | MW ( g/mol ) | Amount (mmol) | Mass/Volume | Properties |

| Cyclohexanone | C₆H₁₀O | 98.14 | 10.0 | 0.98 g (1.03 mL) | Purity: ≥99% |

| Ethyl Cyanoacetate | C₅H₇NO₂ | 113.12 | 10.0 | 1.13 g (1.06 mL) | Purity: ≥99% |

| Sulfur (elemental) | S | 32.06 | 10.0 | 0.32 g | Finely powdered |

| Diethylamine | (C₂H₅)₂NH | 73.14 | 10.0 | 0.73 g (1.04 mL) | Catalyst |

| Ethanol | C₂H₅OH | 46.07 | - | 20 mL | Solvent, 200 proof |

Workflow Diagram

Caption: Overall workflow for the Gewald synthesis of the thiophene intermediate.

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclohexanone (10.0 mmol, 1.03 mL), ethyl cyanoacetate (10.0 mmol, 1.06 mL), and finely powdered elemental sulfur (10.0 mmol, 0.32 g) in ethanol (20 mL).

-

Scientist's Note: Using finely powdered sulfur is crucial for achieving good dispersion and reactivity.[3] Ethanol is a common and effective solvent for this reaction, though other alcohols or DMF can also be used.

-

-

Catalyst Addition: Begin stirring the mixture. Slowly add diethylamine (10.0 mmol, 1.04 mL) dropwise to the flask at room temperature. An exothermic reaction may be observed.

-

Reaction Conditions: After the addition of the base is complete, heat the reaction mixture to 40–50°C and maintain stirring for 4 hours.[10]

-

Monitoring Tip: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes 3:7). The disappearance of starting materials and the appearance of a new, UV-active spot indicates product formation.

-

-

Crystallization: After 4 hours, turn off the heating and allow the mixture to stir at room temperature overnight.[10] The product will often precipitate from the solution during this time.

-

Isolation: Pour the reaction mixture into 100 mL of ice-cold water with stirring. This will cause the complete precipitation of the crude product.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual base and solvent.

-

Drying: Dry the collected solid under vacuum or in a desiccator.

-

Recrystallization: For higher purity, recrystallize the crude product from an ethanol/water mixture or another suitable solvent system like ethyl acetate/hexanes.

Subsequent Modification to Target Molecule

The synthesized ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate serves as the precursor to the final target. Achieving the desired 3-oxocyclohexyl moiety requires further synthetic steps, which typically involve:

-

Deamination/Sandmeyer Reaction: Conversion of the 2-amino group to a different functional group or its removal.

-

Hydrolysis and Oxidation: Modification of the cyclohexene ring fused to the thiophene to introduce the ketone functionality.

These subsequent transformations are highly specific and require separate protocol development based on established organic synthesis methodologies.

Troubleshooting and Expert Insights

-

Low Yield: If the yield is poor, ensure the sulfur was finely powdered and the reagents were of high purity. The reaction is sensitive to the quality of the starting materials. Some cyclic ketones can have lower reactivity compared to aldehydes.[13]

-

Side Reactions: The formation of colored impurities is common. These are often polymeric sulfur-containing byproducts. A thorough wash and recrystallization are essential for their removal.

-

Microwave-Assisted Synthesis: For improved reaction times and potentially higher yields, microwave irradiation has been successfully applied to the Gewald reaction.[4][9] Typical conditions might involve heating the same reagent mixture in a sealed microwave vessel for 10-20 minutes.

Mechanism Visualization

Caption: Simplified schematic of the key stages in the Gewald reaction mechanism.

Conclusion

The Gewald reaction provides a direct and efficient pathway to valuable polysubstituted 2-aminothiophenes. The protocol described herein for the synthesis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is robust and serves as a critical first stage in the synthesis of more complex molecules like ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate. By understanding the mechanism and paying close attention to procedural details, researchers can reliably produce these important heterocyclic scaffolds for further investigation.

References

-

Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Retrieved from [Link]

-

(2011). The Gewald multicomponent reaction. Mol Divers, 15, 3-33. Retrieved from [Link]

-

Gorelsky, S. I., et al. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Retrieved from [Link]

-

(n.d.). Gewald reaction. Wikipedia. Retrieved from [Link]

-

Gorelsky, S. I., et al. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Retrieved from [Link]

-

(2011). The Gewald multicomponent reaction. PubMed. Retrieved from [Link]

-

Reddy, T. R., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. ACS Omega. Retrieved from [Link]

-

(n.d.). Gewald Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Sahu, S., et al. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(2), 751-756. Retrieved from [Link]

-

(n.d.). Using a Nitrile and Sulfur as Nucleophiles (Gewald Reaction). Thieme E-Books. Retrieved from [Link]

-

(2025). Gewald Reaction. J&K Scientific LLC. Retrieved from [Link]

-

Mack, J., et al. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molecules, 19(4), 4538-4547. Retrieved from [Link]

-

Dömling, A., et al. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. Retrieved from [Link]

-

(2025). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 42(41), 7181-7184. Retrieved from [Link]

-

(n.d.). Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe - Physics @ Manasagangotri. Physics Department, University of Mysore. Retrieved from [Link]

-

Arora, R., et al. (2021). Synthesis and Pharmacological Study of Thiophene Derivatives. Research Journal of Pharmacy and Technology, 14(7), 3601-3606. Retrieved from [Link]

Sources

- 1. The Gewald multicomponent reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gewald Reaction [organic-chemistry.org]

- 3. jk-sci.com [jk-sci.com]

- 4. Gewald reaction - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemrxiv.org [chemrxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. impactfactor.org [impactfactor.org]

- 11. d-nb.info [d-nb.info]

- 12. mdpi.com [mdpi.com]

- 13. Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate in Drug Discovery

[1]

Executive Summary

Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (CAS: 909421-70-1) is a high-value bifunctional scaffold utilized in Fragment-Based Drug Discovery (FBDD) and Lead Optimization . Its structural uniqueness lies in the combination of a heteroaromatic core (thiophene) with a non-planar, functionalized aliphatic ring (3-oxocyclohexyl).

This guide details the application of this compound as a versatile building block for generating diverse chemical libraries. By exploiting its orthogonal reactive handles—the ketone (for reductive amination/addition) and the ester (for hydrolysis/amidation)—researchers can rapidly access novel chemical space relevant to Kinase Inhibitors , GPCR Antagonists , and Metabolic Enzyme Modulators .

Structural Analysis & Pharmacophore Potential

The compound serves as a "privileged structure" due to its ability to mimic biologically active motifs while offering distinct vectors for substitution.

| Structural Feature | Chemical Functionality | Medicinal Chemistry Application |

| Thiophene Core | Bioisostere of Phenyl | Improves lipophilicity and metabolic stability; reduces "flatness" compared to benzene. |

| Ethyl Ester (C2) | Masked Carboxylic Acid | Precursor for amide coupling (peptidomimetics) or reduction to primary alcohols (linkers). |

| 3-Oxocyclohexyl (C5) | Cyclic Ketone | Critical Handle. Allows for stereoselective introduction of amines (solubility) or quaternary centers. Adds sp³ character ("Escape from Flatland"). |

Strategic Value: "Escape from Flatland"

Modern drug discovery emphasizes increasing the fraction of sp³-hybridized carbons (

Experimental Protocols

Protocol A: Divergent Library Synthesis via Reductive Amination

Objective: To functionalize the C5-position ketone with diverse amines to generate a library of potential GPCR ligands. Mechanism: The ketone undergoes condensation with a primary or secondary amine to form an imine/iminium ion, which is subsequently reduced to an amine.

Reagents:

-

Scaffold: Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (1.0 eq)

-

Amine (R-NH₂): Diverse set (e.g., morpholine, benzylamine) (1.2 eq)

-

Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq) or Sodium Cyanoborohydride.

-

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Acid Catalyst: Acetic Acid (AcOH) (1.0 eq).

Step-by-Step Methodology:

-

Preparation: In a 20 mL scintillation vial, dissolve Ethyl 5-(3-oxocyclohexyl)-2-thiophenecarboxylate (100 mg, 0.40 mmol) in DCE (4 mL).

-

Imine Formation: Add the selected Amine (0.48 mmol) and Acetic Acid (23 µL, 0.40 mmol). Stir at room temperature for 30–60 minutes to ensure imine formation.

-

Expert Note: For less reactive amines (e.g., anilines), mild heating (40°C) or adding molecular sieves may be required to drive equilibrium.

-

-

Reduction: Cool the mixture to 0°C. Add STAB (127 mg, 0.60 mmol) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12–16 h). Monitor by LC-MS for the disappearance of the ketone (M+H = 253.1).

-

Quench: Quench with saturated aqueous NaHCO₃ (5 mL).

-

Extraction: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄, filter, and concentrate.

-

Purification: Purify via preparative HPLC or flash chromatography (Gradient: 0–10% MeOH in DCM).

Validation Criteria:

-

Yield: >60% isolated yield.

-

Purity: >95% by HPLC.

-

Stereochemistry: The product will be a mixture of cis/trans diastereomers. For lead optimization, separate isomers using Chiral SFC.

Protocol B: Scaffold Activation (Hydrolysis & Amide Coupling)

Objective: To convert the C2-ester into an amide, linking the scaffold to a "Warhead" or specificity pocket binder.

Step-by-Step Methodology:

-

Hydrolysis:

-

Dissolve the scaffold (1.0 eq) in THF/MeOH/H₂O (3:1:1).

-

Add LiOH·H₂O (3.0 eq). Stir at RT for 4 hours.

-

Acidify with 1N HCl to pH 2. Extract with EtOAc.

-

Result:5-(3-oxocyclohexyl)-2-thiophenecarboxylic acid .[][2]

-

-

Coupling (HATU Method):

-

Dissolve the Acid (1.0 eq) in DMF.

-

Add DIPEA (3.0 eq) and HATU (1.2 eq). Stir for 5 mins.

-

Add the Target Amine (1.1 eq). Stir for 2–4 hours.

-

Workup: Dilute with water, extract with EtOAc, wash with LiCl (aq) to remove DMF.

-

Visualizing the Application Workflow

The following diagram illustrates the "Divergent Synthesis" strategy, showing how this single scaffold can generate two distinct classes of compounds.

Caption: Divergent synthesis workflow transforming the bifunctional scaffold into two distinct chemical libraries (Amino-derivatives and Amides).

Case Study: Theoretical Application in Kinase Inhibitor Design

Hypothesis: The thiophene core can act as a hinge binder, while the 3-oxocyclohexyl group projects into the solvent-exposed region, allowing for solubilizing groups to be attached.

-

Step 1 (Core Synthesis): Use Protocol B to attach a hinge-binding motif (e.g., an amino-indazole) to the thiophene carboxylic acid.

-

Step 2 (Solubility Optimization): Use Protocol A on the resulting intermediate. React the cyclohexyl ketone with morpholine or piperazine.

-

Result: A dual-functionalized molecule where the amide anchors the drug to the protein, and the amine on the cyclohexyl ring improves oral bioavailability (pK > 100 nm).

References

-

Thiophene Bioisosteres

- Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Elsevier. (Chapter on Bioisosterism: Thiophenes vs. Phenyls).

-

Source:

-

Reductive Amination in Drug Discovery

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849–3862.

-

Source:

-

Fragment-Based Drug Discovery (FBDD)

- Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: trends and techniques". Nature Reviews Drug Discovery, 15, 605–619.

-

Source:

-

Compound Data Source

- PubChem CID: 54168912 (Ethyl 5-(3-oxocyclohexyl)

-

Source:

Application Notes and Protocols: Leveraging 3-Oxocyclohexyl Thiophene Intermediates for Advanced Heterocycle Synthesis

Introduction: The Strategic Value of Thiophene Scaffolds in Modern Drug Discovery

The thiophene nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its isosteric relationship with the benzene ring allows it to mimic phenyl groups while offering unique physicochemical properties, such as altered solubility, improved drug-receptor interactions, and different metabolic profiles.[1][4][5] Thiophene derivatives exhibit a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antipsychotic properties, making them a focal point for the development of novel therapeutics.[2][4][5][6]

A particularly powerful strategy in the synthesis of complex, drug-like molecules involves the use of highly functionalized, poly-substituted thiophenes as versatile intermediates. Among these, aminothiophenes derived from cyclic ketones, such as cyclohexanone, represent a critical class of building blocks. These intermediates, which can be considered derivatives of a "3-oxocyclohexyl" precursor, provide a robust platform for the construction of fused heterocyclic systems, most notably thieno[2,3-b]pyridines, which are themselves of significant pharmacological interest.[7][8]

This guide provides an in-depth exploration of the synthesis and application of these pivotal intermediates, with a focus on field-proven protocols and the underlying chemical principles that ensure success.

Core Synthesis Strategy: The Gewald Reaction for 2-Aminothiophene Scaffolds

The most efficient and widely adopted method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[9][10][11] This one-pot synthesis elegantly combines a ketone (or aldehyde), an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a basic catalyst to afford the desired 2-aminothiophene.[9][12] When cyclohexanone is used as the ketone component, the product is a 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene, a direct precursor for a wide range of fused heterocycles.

The reaction proceeds through a sequence of well-established steps:

-

Knoevenagel Condensation: The base catalyzes the condensation of the ketone (cyclohexanone) with the active methylene compound (e.g., malononitrile or ethyl cyanoacetate) to form an α,β-unsaturated nitrile.[11][13]

-

Michael Addition of Sulfur: Elemental sulfur adds to the β-position of the unsaturated nitrile.

-

Cyclization and Tautomerization: The intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring.[14]

The versatility of the Gewald reaction allows for the creation of a diverse library of thiophene intermediates by varying the ketone and the activated nitrile components.[9]

Visualizing the Gewald Reaction Workflow

Caption: Figure 1: A simplified workflow of the Gewald three-component reaction.

Experimental Protocols: Synthesis of 2-Aminothiophene Intermediates

The following protocols are provided as robust starting points for the synthesis of 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives. The choice of catalyst and solvent can significantly impact reaction time and yield, with both traditional and "green" chemistry approaches being viable.[9][12]

Protocol 1: Classic Morpholine-Catalyzed Gewald Synthesis

This protocol is a widely cited and reliable method for the synthesis of 2-aminothiophenes.

Materials:

-

Cyclohexanone

-

Malononitrile

-

Elemental Sulfur

-

Morpholine

-

Ethanol

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethanol (50 mL).

-

Add cyclohexanone (0.1 mol, 9.82 g), malononitrile (0.1 mol, 6.61 g), and elemental sulfur (0.1 mol, 3.21 g).

-

Stir the mixture to ensure homogeneity.

-

Add morpholine (0.1 mol, 8.71 g) dropwise to the stirred suspension. An exothermic reaction is typically observed.

-

After the initial reaction subsides, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature. The product will often precipitate from the solution.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol or an appropriate solvent to yield pure 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.

Data Summary: Catalyst and Solvent Effects on Gewald Reaction

| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Morpholine (stoichiometric) | Ethanol | Reflux | 2 | ~85 | [15] |

| L-Proline (10) | DMF | 60 | 3 | ~84 | [12] |

| Piperidinium Borate (20) | - | 100 | 0.5 | >95 | [13] |

| Na2CaP2O7 (nanocatalyst) | Water | Reflux | 1 | ~92 | [16] |

Application in Heterocycle Synthesis: Building Thieno[2,3-b]pyridines

The 2-aminothiophene intermediates are exceptionally useful for constructing fused heterocyclic systems. The amino and cyano groups provide reactive handles for a variety of cyclocondensation reactions. A prime example is the synthesis of thieno[2,3-b]pyridines, a class of compounds investigated for their potential as chemosensitizing agents in cancer therapy.[7]

The synthesis of thieno[2,3-b]pyridines from 2-amino-3-cyanotetrahydrobenzo[b]thiophenes can be achieved through various strategies, often involving reaction with 1,3-dicarbonyl compounds or their equivalents.

Protocol 2: Synthesis of a Thieno[2,3-b]pyridine Derivative

This protocol outlines a general procedure for the cyclocondensation reaction to form a thieno[2,3-b]pyridine ring system.

Materials:

-

2-Amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene (from Protocol 1)

-

Ethyl acetoacetate

-

Sodium ethoxide solution (freshly prepared)

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve the 2-aminothiophene derivative (0.05 mol) in absolute ethanol.

-

Add ethyl acetoacetate (0.055 mol).

-

Slowly add a freshly prepared solution of sodium ethoxide in ethanol (0.06 mol) to the reaction mixture.

-

Heat the mixture at reflux for 6-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and neutralize with a dilute acid (e.g., acetic acid).

-

The precipitated product is collected by filtration, washed with water and cold ethanol, and then dried.

-

Further purification can be achieved by recrystallization.

Visualizing the Thieno[2,3-b]pyridine Synthesis Pathway

Caption: Figure 2: General pathway for synthesizing thieno[2,3-b]pyridines.

Conclusion and Future Outlook

The use of 3-oxocyclohexyl-derived thiophenes, specifically 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophenes synthesized via the Gewald reaction, represents a powerful and versatile platform in heterocyclic chemistry. The protocols and strategies outlined in this guide demonstrate the efficiency and robustness of this approach for creating complex molecular architectures of significant interest to the pharmaceutical and material science industries.[4] The continued development of novel catalysts and reaction conditions for the Gewald synthesis, coupled with the exploration of new cyclization strategies for the resulting aminothiophene intermediates, will undoubtedly lead to the discovery of new and potent biologically active compounds.

References

-

Shafiee, F., & Ghasemzadeh, M. A. (2024). Therapeutic importance of synthetic thiophene. PMC, NIH. [Link]

- Saadoun, H. Q., et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Cognizance Journal of Multidisciplinary Studies.

-

Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen. [Link]

- (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.

-

Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Organic Chemistry Portal. [Link]

- (2011). A green chemistry approach to gewald reaction. Der Pharma Chemica.

- (2025). Application Notes and Protocols for the Synthesis of Thiophene-Based Dyes and Pigments. Benchchem.

- (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives.

-

(n.d.). Heterocyclic compounds - Thiophene - Synthesis of Thiophene - Characteristic reactions of Thiophene - Medicinal uses of Thiophene. Slideshare. [Link]

-

(n.d.). Thiophene synthesis. Organic Chemistry Portal. [Link]

- (2022). Synthesis and characterization of steroidal, anellated aminothiophenes by Gewald reaction.

- (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst.

-

Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Open Access Journals. [Link]

-

Gabriele, B., et al. (2015). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. PMC. [Link]

- (2024).

-

(2023). Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. PMC. [Link]

-

Paronikyan, E. G., et al. (2020). Synthesis of New Thieno[2,3-b]pyridine Derivatives Based on Fused Thiophenes. ResearchGate. [Link]

-

Stan, C., et al. (2009). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. PMC. [Link]

-

(2016). Synthesis of new functionalized thieno[2,3-b]pyridines. Sciforum. [Link]

- (2021). Three-Component Condensation of 3-Aminothiophene-2-carboxylic Acid Derivatives with Aldehydes and Meldrum's Acid.

-

(n.d.). Methods for the synthesis of thieno[2,3‐b]pyridines. ResearchGate. [Link]

- Hassanien, A. Z. A., et al. (2005). Synthesis of Some New Pyridines, Thienopyridines and Pyrido[2,3:4',5']thieno[3',2'-d]pyrimidines.

- Altaweel, S. A. E. A., et al. (2021).

- Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.

- (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)

- Abdel-Fattah, A. M. (2011). Chemistry of 2-aminothiophene-3-carboxamide and related compounds. TÜBİTAK Academic Journals.

- (2010). HETEROCYCLES, Vol. Semantic Scholar.

- (2025). Three-component condensation of 3-aminothiophene derivatives with isatines and Meldrum's acid. Synthesis of 2,5 '-dioxo-3 '-phenyl-5 ',6 '-dihydro-4 ' H-spiro[indoline-3,7 '-thieno[3,2-b]pyridine]-2 '-carboxylic acids.

- (2025).

-

Keimer, A., & Haut, F.-L. (2025). 12. Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis. Freie Universität Berlin. [Link]

- (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.

- (1996). Self-condensation of arylthioacetamides: novel syntheses of 3-aminothioacrylamides, 2,4-diaminothiophenes and four-membered-ring vinamidinium salts. RSC Publishing.

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cognizancejournal.com [cognizancejournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. derpharmachemica.com [derpharmachemica.com]

- 10. books.rsc.org [books.rsc.org]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]

- 13. d-nb.info [d-nb.info]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. journals.iau.ir [journals.iau.ir]

Scalable synthesis routes for ethyl 5-substituted thiophene-2-carboxylates

Application Note: Scalable Synthesis Routes for Ethyl 5-Substituted Thiophene-2-Carboxylates

Executive Summary

Ethyl 5-substituted thiophene-2-carboxylates are critical pharmacophores in medicinal chemistry, serving as precursors for anti-inflammatory, antimicrobial, and kinase-inhibiting drugs. While laboratory-scale synthesis often relies on convenient but expensive reagents, scaling these protocols requires a shift toward cost-effective, robust, and safe methodologies.

This guide details two distinct scalable pathways:

-

The Functionalization Route (Method A): Regioselective bromination followed by Palladium-catalyzed cross-coupling. Ideal for generating diverse libraries (SAR studies).

-

The De Novo Assembly Route (Method B): The Fiesselmann synthesis using thioglycolates and alkynes. Ideal for cost-sensitive manufacturing of specific derivatives.

Strategic Decision Matrix

Before selecting a protocol, researchers must evaluate their starting material availability and downstream requirements. The following decision tree outlines the logical selection process.

Figure 1: Strategic selection between functionalization of the thiophene core vs. de novo ring construction.

Method A: The Functionalization Route (Bromination & Suzuki Coupling)[1]

This route is the industry standard for "Speed to Analog" because it utilizes the commercially available ethyl thiophene-2-carboxylate.

Step 1: Regioselective Bromination

Objective: Synthesize ethyl 5-bromothiophene-2-carboxylate.

Mechanism: Electrophilic Aromatic Substitution (EAS). The ester group at C2 is electron-withdrawing (EWG), deactivating the ring. However, the sulfur atom activates the

Protocol:

-

Reactor Setup: Charge a glass-lined reactor with Ethyl thiophene-2-carboxylate (1.0 eq) and Acetonitrile (ACN) (10 vol) .

-

Note: ACN is preferred over DMF for easier solvent removal during workup.

-

-

Reagent Addition: Cool the solution to 0–5°C. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 60 minutes.

-

Caution: The reaction is exothermic. Maintain internal temperature <10°C to prevent di-bromination.

-

-

Reaction: Warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by HPLC (Target: <2% starting material).

-

Workup:

-

Purification: The crude oil is typically >95% pure. If necessary, purify via short-path distillation (bp 94–96°C @ 4 mmHg) or filtration through a silica plug.

Step 2: Scalable Suzuki-Miyaura Cross-Coupling

Objective: Install the R-group at C5.

Protocol:

-

Solvent Degassing: In the main reactor, mix Toluene (6 vol) and Water (2 vol) . Sparge with Nitrogen for 30 minutes. Oxygen inhibition is the #1 cause of stalled Suzuki reactions.

-

Loading: Add Ethyl 5-bromothiophene-2-carboxylate (1.0 eq) , Aryl Boronic Acid (1.1 eq) , and Potassium Carbonate (2.5 eq) .

-

Catalyst Addition: Add Pd(dppf)Cl2·DCM (1–3 mol%) .

-

Expert Insight: Pd(dppf)Cl2 is superior to Pd(PPh3)4 for scale-up because it is more robust against oxidation and operates efficiently at lower loadings.

-

-

Reaction: Heat to 85–90°C for 4–12 hours.

-

Scavenging & Isolation:

-

Cool to RT. Separate phases.

-

Treat the organic phase with a silica-based metal scavenger (e.g., SiliaMetS® Thiol) for 2 hours to remove residual Palladium.

-

Filter, concentrate, and recrystallize from Heptane/Ethanol .

-

Method B: The De Novo Assembly (Fiesselmann Synthesis)

Objective: Construct the thiophene ring from acyclic precursors. This is ideal when the 5-substituent is sensitive to bromination conditions or when raw material costs for Method A are prohibitive.

Mechanism: Base-promoted condensation of thioglycolic acid esters with

Protocol:

-